Comparative Potency of GNE-781 vs. GNE-049 in Biochemical Assays
GNE-781 demonstrates superior biochemical potency against the CBP bromodomain compared to its close analog GNE-049. In a head-to-head comparison within the same TR-FRET assay format, GNE-781 achieved an IC50 of 0.94 nM, whereas GNE-049 exhibited an IC50 of 1.1 nM [1]. While both compounds are highly potent, GNE-781's ~15% lower IC50 represents a quantifiable improvement at the target engagement level.
| Evidence Dimension | Inhibitory potency against CBP bromodomain |
|---|---|
| Target Compound Data | IC50 = 0.94 nM |
| Comparator Or Baseline | GNE-049: IC50 = 1.1 nM |
| Quantified Difference | GNE-781 is 0.85x the IC50 of GNE-049 (i.e., 15% lower IC50) |
| Conditions | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay |
Why This Matters
For researchers requiring the absolute highest target engagement in biochemical or cellular assays, this quantifiable difference in potency may justify selecting GNE-781 over GNE-049 for experiments where maximal CBP inhibition is critical.
- [1] Romero FA, et al. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). J Med Chem. 2017;60(22):9162-9183. View Source
